![molecular formula C23H24ClN3O2S B13122428 N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide typically involves multiple steps, including the formation of the bipyridine core, the cyclohexyl group attachment, and the final coupling with the methoxythiophene carboxamide. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can bind to metal ions, influencing enzymatic activities and cellular processes. The cyclohexyl group and methoxythiophene carboxamide can modulate the compound’s lipophilicity and bioavailability, affecting its distribution and efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((trans-4-(3-Chloro-4-cyanophenoxy)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
- N-((trans-4-(4-Methyl-1-piperazinyl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
Uniqueness
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipyridine moiety allows for metal ion coordination, while the cyclohexyl group provides structural rigidity. The methoxythiophene carboxamide enhances its potential for biological activity and therapeutic applications.
Eigenschaften
Molekularformel |
C23H24ClN3O2S |
|---|---|
Molekulargewicht |
442.0 g/mol |
IUPAC-Name |
N-[[4-(5-chloro-3-pyridin-4-ylpyridin-2-yl)cyclohexyl]methyl]-5-methoxythiophene-2-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-29-21-7-6-20(30-21)23(28)27-13-15-2-4-17(5-3-15)22-19(12-18(24)14-26-22)16-8-10-25-11-9-16/h6-12,14-15,17H,2-5,13H2,1H3,(H,27,28) |
InChI-Schlüssel |
BYWHUEPUXRTECY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(S1)C(=O)NCC2CCC(CC2)C3=C(C=C(C=N3)Cl)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


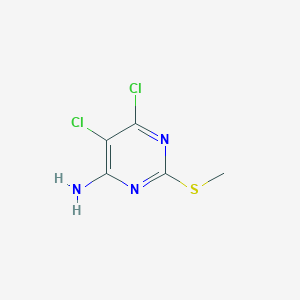
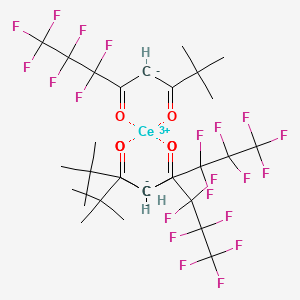
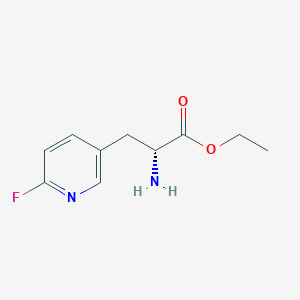
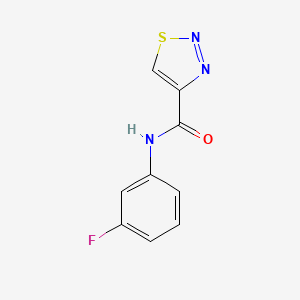

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
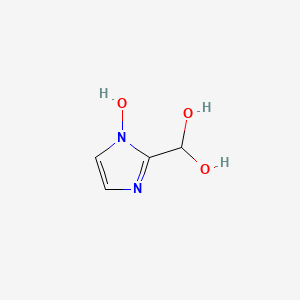


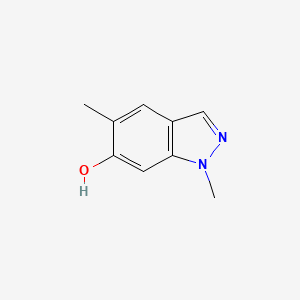
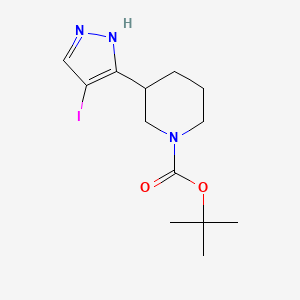
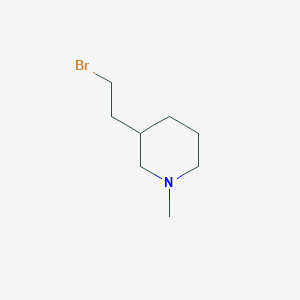
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)

